REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH:6]=[CH:7][C:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1>O1CCCC1.[Ni]>[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][CH2:7][C:8]([C:10]2[CH:11]=[CH:12][C:13]([F:16])=[CH:14][CH:15]=2)=[O:9])=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
59.9 g
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Type
|
reactant
|
Smiles
|
FC1=CC=C(C=CC(=O)C2=CC=C(C=C2)F)C=C1
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Name
|
|
Quantity
|
600 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
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[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After removal of the catalyst
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Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CCC(=O)C1=CC=C(C=C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |